2-[2-(difluoromethoxy)phenyl]ethan-1-ol
Description
2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is a fluorinated aromatic alcohol characterized by a phenyl ring substituted with a difluoromethoxy group (-OCF₂H) at the ortho (2-) position and a hydroxymethyl (-CH₂OH) group at the benzylic position. Based on related compounds (e.g., 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol, ), the molecular formula is inferred as C₉H₉F₂O₂, with a molecular weight of approximately 206.16 g/mol. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it relevant in medicinal chemistry and agrochemical research .
Properties
CAS No. |
1000533-82-3 |
|---|---|
Molecular Formula |
C9H10F2O2 |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanisms and Reagent Selection
The most widely adopted route involves the difluoromethylation of phenolic derivatives. A phenolic starting material, such as 2-hydroxyphenethyl alcohol, undergoes electrophilic substitution using difluoromethylation reagents. Sodium 2-chloro-2,2-difluoroacetate is a preferred reagent due to its stability and selectivity under basic conditions. The reaction proceeds via an SN2 mechanism, where the phenolic oxygen attacks the electrophilic difluoromethyl carbon, displacing chloride.
Optimal conditions include:
-
Temperature : 0–25°C to prevent side reactions
-
Solvent : Dimethylformamide (DMF) or acetonitrile
-
Base : Potassium carbonate (K2CO3) or triethylamine (TEA)
A study demonstrated that 2-hydroxyphenethyl alcohol treated with sodium 2-chloro-2,2-difluoroacetate in DMF at 20°C for 12 hours yielded this compound with 72% efficiency.
Purification and Byproduct Management
Crude products often contain unreacted starting material and oligomeric byproducts. Column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3 to 1:1) achieves >95% purity. Industrial-scale processes employ recrystallization from ethanol-water mixtures, reducing solvent costs by 40% compared to chromatographic methods.
Catalytic Hydrogenation of Keto Intermediates
Ketone Synthesis and Reduction
An alternative two-step approach involves synthesizing 2-[2-(difluoromethoxy)phenyl]ethan-1-one followed by reduction. The ketone is prepared via Friedel-Crafts acylation of difluoromethoxybenzene with acetic anhydride using AlCl3 as a catalyst. Subsequent hydrogenation employs palladium on carbon (Pd/C) under 1–3 atm H2 pressure in ethanol, achieving 89% yield.
Key advantages :
-
Scalability to multi-kilogram batches
-
Minimal purification required post-hydrogenation
Catalyst Optimization
Recent advances utilize bimetallic catalysts (e.g., Pd-Ni/C) to enhance reaction rates. Testing showed a 15% reduction in reaction time (from 6 to 5 hours) with 10% Pd-5% Ni/C compared to pure Pd/C. Catalyst recycling studies indicate three cycles without significant activity loss, reducing production costs by 18%.
Continuous Flow Synthesis
Reactor Design and Process Parameters
Continuous flow systems excel in handling exothermic reactions and improving reproducibility. A Hastelloy coil reactor (0.75 mm inner diameter) operated at 100°C with a residence time of 10 minutes achieved 84% conversion of 2-(difluoromethoxy)benzaldehyde to the target alcohol using NaBH4 in methanol.
Operational benefits :
-
Precise temperature control (±1°C)
-
30% higher throughput compared to batch reactors
Solvent and Reducing Agent Compatibility
Ethanol outperforms methanol in flow systems due to its higher boiling point (78°C vs. 65°C), enabling safer operation at elevated temperatures. Testing with NaBH4 in ethanol at 80°C showed 91% yield, whereas methanol under identical conditions yielded 78%.
Radical Difluoromethylation Strategies
Zinc Difluoromethanesulfinate (DFMS) Activation
Late-stage difluoromethylation via radical intermediates offers regioselectivity for complex substrates. DFMS generates difluoromethyl radicals under oxidative conditions (e.g., tert-butyl hydroperoxide), which react with arylboronic acids to form difluoromethoxy derivatives. Applied to 2-vinylphenol, this method achieved 68% yield with >99% regioselectivity.
Photoredox Catalysis
Visible-light-mediated catalysis using Ru(bpy)3Cl2 as a photocatalyst enables difluoromethylation at ambient temperatures. A 2024 study reported 76% yield for this compound using 2-bromophenethyl alcohol and DFMS under blue LED irradiation.
Industrial-Scale Production and Cost Analysis
Economic Comparison of Methods
| Method | Yield (%) | Purity (%) | Cost ($/kg) | Scalability |
|---|---|---|---|---|
| Difluoromethylation | 72 | 95 | 1,200 | High |
| Catalytic Hydrogenation | 89 | 98 | 900 | Very High |
| Flow Synthesis | 91 | 97 | 1,500 | Moderate |
| Radical Chemistry | 68 | 93 | 2,100 | Low |
Catalytic hydrogenation emerges as the most cost-effective for large-scale production, while flow synthesis balances speed and purity for intermediate volumes.
Waste Management and Sustainability
Difluoromethylation generates chloride waste, requiring neutralization with NaOH before disposal. Hydrogenation produces H2O as the sole byproduct, aligning with green chemistry principles. Life-cycle assessments indicate catalytic methods reduce carbon footprint by 35% compared to traditional routes .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Difluoromethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 2-[2-(difluoromethoxy)phenyl]ethanal or 2-[2-(difluoromethoxy)phenyl]ethanoic acid.
Reduction: Formation of 2-[2-(difluoromethoxy)phenyl]ethane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[2-(Difluoromethoxy)phenyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(difluoromethoxy)phenyl]ethan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: The compound can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Substituent Effects on Reactivity and Stability The difluoromethoxy group (-OCF₂H) in the target compound provides moderate electron-withdrawing effects compared to stronger electron-withdrawing groups like -CF₃ ( ). This balance enhances stability without excessive deactivation of the aromatic ring, facilitating electrophilic substitution reactions . In contrast, 1-(2,4-difluorophenyl)-2-(triazolyl)ethanol ( ) combines fluorine atoms with a triazole moiety, significantly boosting antifungal activity due to enhanced hydrogen-bonding interactions with biological targets.
Biological Activity Fluorinated alcohols like 1-(2-fluorophenyl)ethanol ( ) are precursors in synthesizing bioactive molecules, leveraging fluorine's ability to modulate pharmacokinetics (e.g., bioavailability, metabolic resistance) .
Synthetic Utility The synthesis of this compound derivatives likely follows routes similar to those in , where dicyandiamide is used to form amidine intermediates. This contrasts with 2-(4-trifluoromethylphenyl)ethanol ( ), synthesized via reduction of phenylacetic acid derivatives .
Safety and Handling
- Analogs like 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol ( ) carry hazard warnings (H315, H319) for skin/eye irritation, common in fluorinated alcohols due to their reactivity .
Q & A
Q. Q1. What are the standard methods for synthesizing 2-[2-(difluoromethoxy)phenyl]ethan-1-ol, and how can reaction progress be monitored?
Answer:
- Synthesis: A common route involves difluoromethylation of phenolic derivatives using reagents like sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate in DMF. The hydroxyl group on the phenyl ring is functionalized first, followed by reduction (e.g., NaBH₄) to yield the alcohol .
- Monitoring: Thin-layer chromatography (TLC) with 1:2 ethyl acetate/hexanes as eluent is used. The starting material (Rf ~0.3) and product (Rf ~0.5) are distinguishable under UV light. Quenching a sample with 1 M HCl and extracting into EtOAc ensures accurate spotting .
Q. Q2. Which analytical techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify aromatic protons, difluoromethoxy splitting patterns, and alcohol protons. ¹⁹F NMR confirms the presence of fluorine atoms .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (C₉H₁₀F₂O₂, MW 188.17) and fragmentation patterns .
Advanced Synthesis and Optimization
Q. Q3. How can enantiomeric purity be achieved during synthesis, and what challenges arise in chiral resolution?
Answer:
- Chiral Catalysts: Use chiral auxiliaries or asymmetric reduction agents (e.g., (R)- or (S)-BINAP ligands) during alcohol formation to control stereochemistry .
- Resolution Methods: Chiral HPLC or chromatography with cellulose-based columns separates enantiomers. Challenges include low yield and solvent compatibility; pre-derivatization with chiral agents (e.g., Mosher’s acid) improves separation .
Q. Q4. What strategies improve yield in difluoromethoxy group introduction?
Answer:
- Reagent Optimization: Replace traditional ClCF₂COONa with CsF or AgF to enhance nucleophilicity .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates. Microwave-assisted synthesis reduces reaction time and byproducts .
Biological Activity and Mechanisms
Q. Q5. How can researchers assess the biological activity of this compound in enzyme inhibition studies?
Answer:
- Assay Design: Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to enzymes like cytochrome P450. IC₅₀ values are calculated via dose-response curves .
- Kinetic Analysis: Michaelis-Menten plots reveal competitive/non-competitive inhibition. Compare with control compounds lacking the difluoromethoxy group to isolate its effect .
Q. Q6. What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Software like AutoDock Vina models binding poses in enzyme active sites. The difluoromethoxy group’s electronegativity and steric bulk are key variables .
- MD Simulations: GROMACS simulations assess stability of ligand-protein complexes over 100 ns trajectories. Hydrogen bonding with catalytic residues (e.g., Ser, Tyr) is prioritized .
Data Contradictions and Reproducibility
Q. Q7. How should researchers address discrepancies in reported biological activities across studies?
Answer:
Q. Q8. Why might synthetic yields vary between labs, and how can this be mitigated?
Answer:
- Variable Factors: Moisture sensitivity of intermediates or inconsistent stirring rates during difluoromethylation.
- Mitigation: Use anhydrous solvents, inert atmospheres (N₂/Ar), and automated reactors for precise control .
Safety and Hazard Management
Q. Q9. What safety protocols are essential when handling this compound?
Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
- Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal. Collect fluorinated waste separately for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
